

FDW028 Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525

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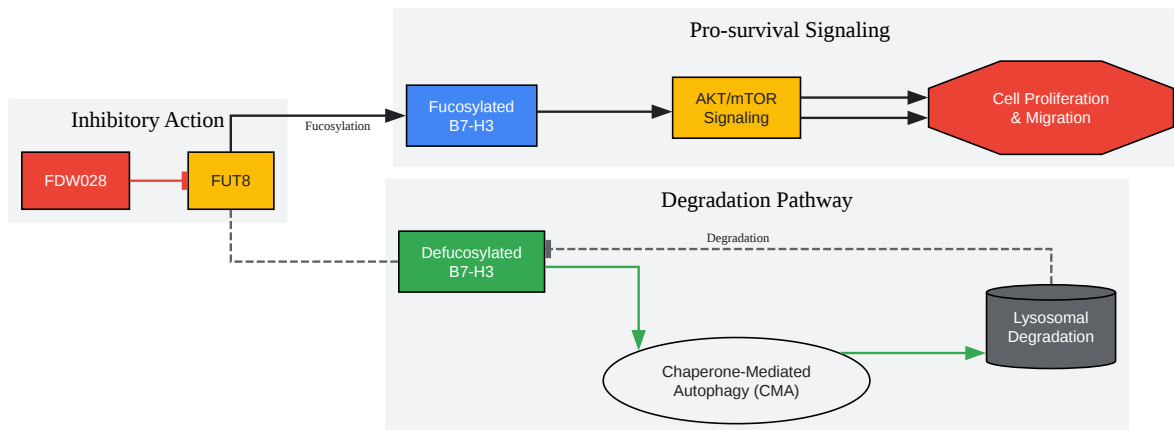
For Researchers, Scientists, and Drug Development Professionals

Introduction

FDW028 is a highly potent and selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Mechanistically, **FDW028** exerts its anti-tumor effects by inducing the defucosylation of B7-H3, a key immune checkpoint molecule. This leads to the lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway.[1][4][5] Furthermore, **FDW028** has been shown to suppress the AKT/mTOR signaling cascade.[1][6] These actions collectively inhibit cell proliferation and migration, highlighting **FDW028's** potential as a therapeutic agent, particularly in metastatic colorectal cancer (mCRC).[2][3]

Mechanism of Action: Signaling Pathway

The primary mechanism of **FDW028** involves the inhibition of FUT8, which sets off a cascade of events leading to decreased cell survival and proliferation.



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Caption: **FDW028** inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Recommended Concentrations for Cell Culture

The optimal concentration of **FDW028** is cell-line dependent. Below is a summary of tested concentrations in human colorectal cancer cell lines SW480 and HCT-8.

Cell Line	Assay	Concentration Range	Effective Concentration / IC50	Incubation Time	Reference
SW480	Cell Proliferation (MTT)	0.2–100 μ M	IC50: 5.95 μ M	72 hours	[2]
HCT-8	Cell Proliferation (MTT)	0.2–100 μ M	IC50: 23.78 μ M	72 hours	[2]
SW480	Western Blot	50 μ M	-	72 hours	[2]
HCT-8	Western Blot	50 μ M	-	72 hours	[2]
SW480	Cell Migration	50 μ M	Significant Inhibition	72 hours	[2][5]
HCT-8	Cell Migration	50 μ M	Significant Inhibition	72 hours	[2][5]
SW480	Colony Formation	50 μ M	-	14 days	[5]
HCT-8	Colony Formation	50 μ M	-	14 days	[5]
SW480	Immunofluorescence	0.2–100 μ M	-	72 hours	[2][7]
HCT-8	Immunofluorescence	0.2–100 μ M	-	72 hours	[2][7]

Experimental Protocols

Stock Solution Preparation

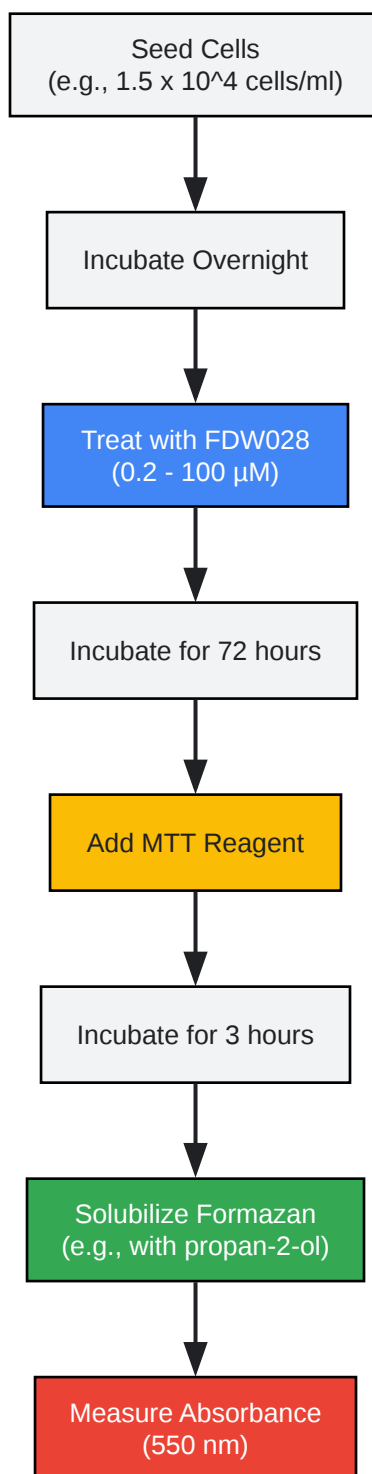
FDW028 is soluble in DMSO up to 100.39 mM (39 mg/mL).[1]

- Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving **FDW028** powder in fresh, anhydrous DMSO.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.



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Caption: Workflow for assessing cell viability using an MTT assay.

Materials:

- Target cells (e.g., SW480, HCT-8)
- Complete culture medium
- **FDW028** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., isopropanol)
- 96-well plates

Procedure:

- Seed cells into a 96-well plate at a density of 1.5×10^4 cells/mL in 100 μ L of complete medium.[8]
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of **FDW028** in complete culture medium from the stock solution.
- Remove the medium from the wells and add 100 μ L of the **FDW028** dilutions (ranging from 0.2 μ M to 100 μ M). Include a vehicle control (DMSO-treated) and a no-treatment control.
- Incubate the plate for 72 hours.[2]
- Add 25 μ L of MTT working solution to each well and incubate for 3 hours at 37°C.[8]
- After incubation, add 100 μ L of a solubilizing agent (e.g., propan-2-ol) to dissolve the formazan crystals.[8]
- Measure the absorbance at 550 nm using a microplate reader.[8]
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Procedure:

- Seed SW480 or HCT-8 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with 50 μ M **FDW028** or vehicle control (DMSO) for 72 hours.[2]
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against B7-H3, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system.

Cell Migration (Wound-Healing) Assay

Procedure:

- Seed SW480 or HCT-8 cells in a 6-well plate and grow to a confluent monolayer.
- Create a "scratch" or wound in the monolayer using a sterile pipette tip.
- Wash the cells with PBS to remove detached cells and debris.
- Replace the medium with a fresh medium containing 50 μ M **FDW028** or vehicle control.[5]
- Capture images of the wound at 0 hours and after 48-72 hours.[5]
- Measure the wound area at each time point to quantify cell migration.

Apoptosis Assay (Annexin V/PI Staining)

While direct protocols for **FDW028**-induced apoptosis are not detailed in the provided results, a general protocol is as follows. The induction of apoptosis is a potential downstream effect of the AKT/mTOR pathway inhibition.[9]

Procedure:

- Seed cells in 6-well plates and treat with the desired concentrations of **FDW028** for 24, 48, or 72 hours.
- Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

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